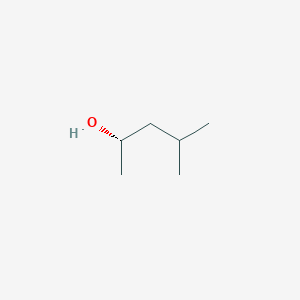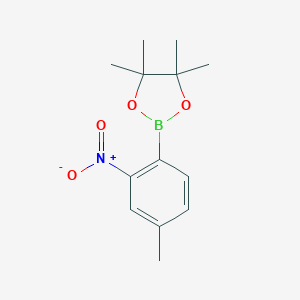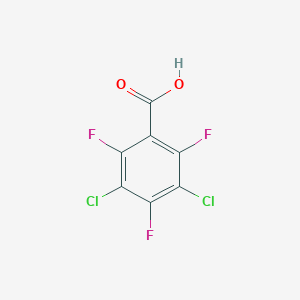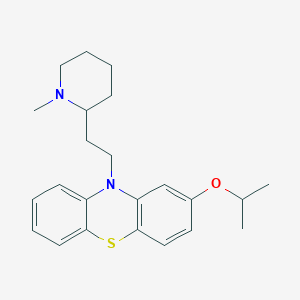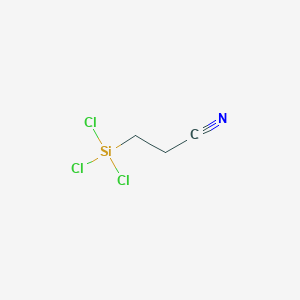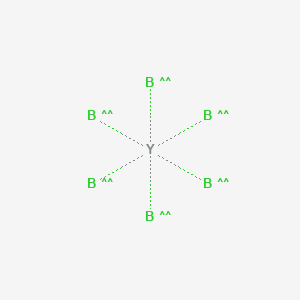
Boron;yttrium
Overview
Description
Yttrium borides refer to a crystalline material composed of different proportions of yttrium and boron, such as YB2, YB4, YB6, YB12, YB25, YB50, and YB66 . They are all gray-colored, hard solids having high melting temperatures . Boron is a black, lustrous semiconductor that conducts electricity like a metal at high temperatures and is almost an insulator at low temperatures .
Synthesis Analysis
The essential constituent in the synthesis of Boron-Yttrium compounds is yttrium substituting for oxygen in the boron suboxide structure (BO 0.17) with Y/B and O/B ratios of 0.07 . The calculations predict that the BOY phase is 0.36 eV/atom more stable than crystalline BO 0.17 and experiments confirm the formation of crystalline thin films .Molecular Structure Analysis
The molecular structure of Boron-Yttrium compounds is complex and varies depending on the specific compound. For example, YB2 has a hexagonal crystal structure, while YB4 has a tetragonal crystal structure .Chemical Reactions Analysis
Boron can interact with other elements in various ways. For instance, in the Azomethine-H Method, boron couples with an aromatic hydroxyaldehyde, such as salicylaldehyde, due to the catalytic effect when boron is present .Physical And Chemical Properties Analysis
Yttrium borides have high melting temperatures and are insoluble in water . Boron is a black, lustrous semiconductor that conducts electricity like a metal at high temperatures and is almost an insulator at low temperatures .Scientific Research Applications
Structural Analysis of Orthoborate YBO3 : This compound was prepared by a flux evaporation process, revealing a structure consisting of eightfold coordinated yttrium atoms and fourfold coordinated boron atoms. This structure was confirmed by luminescence studies using the En^3+ ion as a structural probe, with additional insights from ^11B NMR and IR studies (Chadeyron et al., 1997).
Effects of Boron and Yttrium on Titanium Alloys : Research showed that boron improves the ductility of cast Ti–6Al–4V alloys by grain-size refinement and grain-boundary enhancement. Yttrium increases oxidation resistance, potentially by slowing down oxidation kinetics (Luan et al., 2014).
Surface Reorganization on YB4(001) : Scanning tunneling microscopy (STM) and x-ray photoelectron spectroscopy (XPS) studies showed a boron-terminated surface reorganizing into a structure containing boron clusters. Oxygenation of this surface leads to the formation of a yttrium-oxide species (Günster et al., 1997).
Electronic Properties of YB4 and YB6 : These compounds were studied using ^11B NMR and first-principles calculations. Differences in the electronic field gradient (EFG) and Knight shift measurements were observed at the boron sites, providing insights into the bonding and electronic structure of these yttrium borides (Jager et al., 2003).
Electrical Measurements on Metal Borides : Electrical measurements on various borides, including YB2, YB4, YB6, and YB12, were conducted to test models of the electronic structure of boron atoms in these compounds. The results supported existing models and provided insights into the electronic properties of these materials (Johnson & Daane, 1963).
Hydrogen Storage on Y-Decorated Graphene : A study explored yttrium-decorated graphene, including boron-doped variants, for hydrogen storage applications. Density Functional Theory (DFT) calculations showed that yttrium-decorated boron-doped graphene could attach six hydrogen molecules per yttrium atom, indicating a promising hydrogen storage capacity (W. Liu et al., 2014).
Properties of YB68 Single Crystals : The study of yttrium boride single crystals revealed insights into their melting point, stoichiometry, and physical properties like elasticity, electrical resistivity, and optical absorption. The complex crystal structure was compared with that of β-boron (Slack et al., 1976).
Synthesis of YB4 Ceramics : This research investigated various methods for synthesizing yttrium tetraboride (YB4) powders and bulk materials. The study highlighted the influence of temperature and boron content on densification and phase evolution during synthesis (Kováčová et al., 2019).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/6B.Y | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQSRCUUAYSSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[B].[B].[B].[Y] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boron;yttrium | |
CAS RN |
12008-32-1 | |
| Record name | Yttrium boride (YB6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12008-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



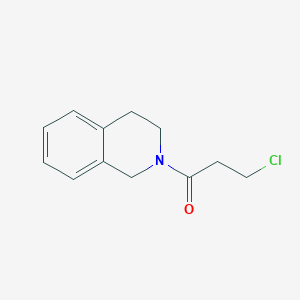
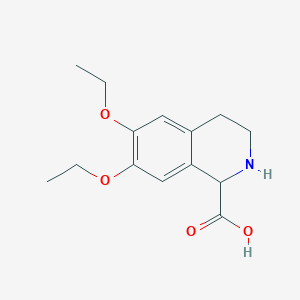
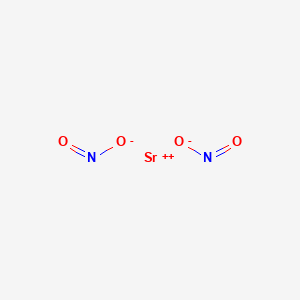
![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
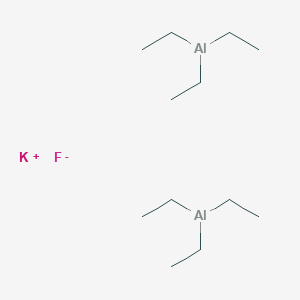
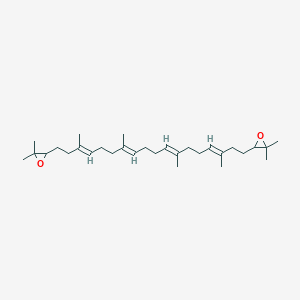
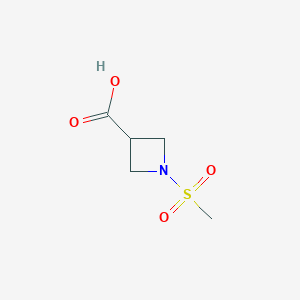

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
